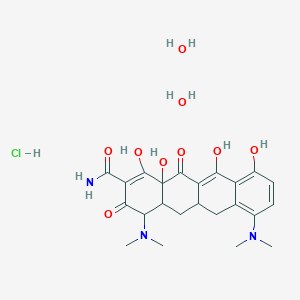
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical, biological, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The process typically requires the use of various reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance production rates and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4,7-Bis(dimethylamino)-1,10,11,12a-Tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid; Dihydrat; Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Struktur und Eigenschaften der Verbindung für spezifische Anwendungen zu modifizieren .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich der Wahl des Lösungsmittels, der Temperatur und des pH-Wertes, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Struktur der Verbindung einführen können .
Wissenschaftliche Forschungsanwendungen
4,7-Bis(dimethylamino)-1,10,11,12a-Tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid; Dihydrat; Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie dient es als Sonde zur Untersuchung zellulärer Prozesse und Interaktionen. In der Medizin wird es hinsichtlich seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung bakterieller Infektionen, untersucht. Industriell wird es bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 4,7-Bis(dimethylamino)-1,10,11,12a-Tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid; Dihydrat; Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So bindet es beispielsweise in Bakterienzellen an die 30S-ribosomale Untereinheit und hemmt die Proteinsynthese, indem es den Eintritt von Aminoacyl-tRNA-Molekülen in das Ribosom blockiert. Dies verhindert die Einarbeitung von Aminosäuren in die sich verlängernden Peptidketten und stoppt effektiv das bakterielle Wachstum .
Wirkmechanismus
The mechanism of action of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in bacterial cells, it binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of amino-acyl tRNA molecules into the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, effectively halting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu ähnlichen Verbindungen gehören andere Tetracyclin-Derivate wie Minocyclin und Doxycyclin. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und pharmakologischen Eigenschaften .
Einzigartigkeit: Was 4,7-Bis(dimethylamino)-1,10,11,12a-Tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracen-2-carboxamid; Dihydrat; Hydrochlorid auszeichnet, ist seine verbesserte Aktivität gegen resistente Bakterienstämme und sein einzigartiger Wirkmechanismus. Dies macht es zu einer wertvollen Verbindung im Kampf gegen Antibiotika-resistente Infektionen .
Eigenschaften
Molekularformel |
C23H32ClN3O9 |
|---|---|
Molekulargewicht |
530.0 g/mol |
IUPAC-Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2 |
InChI-Schlüssel |
ZVXJEMMCBXCUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


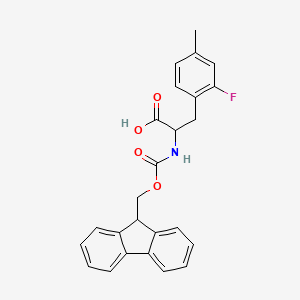
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
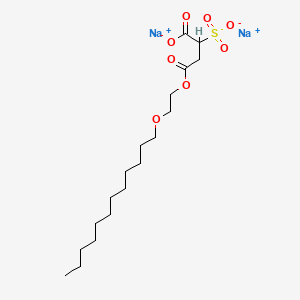

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
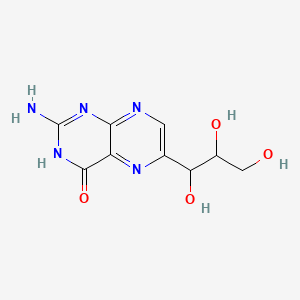
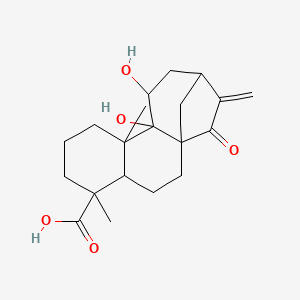
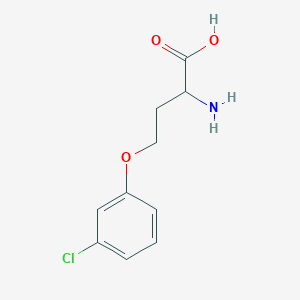
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)
